Cloridarol, chemically known as 2-benzofuryl-p-chlorophenyl-carbinol, is a compound investigated for its potential therapeutic activities. [, , , , ] While historically studied for cardiovascular applications, recent research has explored its potential as an inhibitor of human islet amyloid polypeptide (hIAPP) aggregation. [] This aggregation process is considered a significant factor in the development of Type II diabetes (T2D). []
Cloridarol is synthesized from (4-chlorobenzoyl)benzofuran, utilizing various chemical reactions to achieve its final form. It falls under the category of organic compounds with notable biological activity, particularly as a vasodilator that promotes blood flow by relaxing blood vessels.
The synthesis of Cloridarol typically involves the reduction of (4-chlorobenzoyl)benzofuran using sodium borohydride in ethanol. The general procedure includes:
While specific industrial production methods for Cloridarol are not widely documented, scaling up the laboratory synthesis process would involve optimizing reaction conditions for high yield and purity while ensuring safety measures for handling large quantities of reagents.
The molecular structure of Cloridarol features a benzofuran core with a chlorine substituent and an additional carbonyl group. Its structural representation can be summarized as follows:
The compound exhibits a planar structure due to the aromatic rings, which contributes to its biological activity by facilitating interactions with target proteins.
Cloridarol undergoes several types of chemical reactions:
Cloridarol's mechanism of action primarily involves its interaction with human islet amyloid polypeptide oligomers. It has been shown to inhibit hIAPP aggregation, which is significant in Type II diabetes pathology. The proposed mechanism includes:
Relevant data on its solubility and stability are crucial for practical applications in pharmaceutical formulations .
Cloridarol has several scientific uses:
Cloridarol (also known as clobenfurol) emerged in the 1970s as an experimental coronary vasodilator during a period of intensive cardiovascular drug development. Italian researchers pioneered its clinical investigation for managing chronic coronary insufficiency, as documented in a seminal 1976 study published in Minerva Medica. This early research involved administering 750 mg/day orally for at least 20 days to patients with coronary insufficiency, demonstrating excellent gastrointestinal tolerance and reporting positive therapeutic outcomes in 80% of cases (16 out of 20 patients) [1] [7]. The drug was commercially developed under the trade name Menacor by Menarini, reflecting pharmaceutical interest in its potential cardioprotective properties [7]. Mechanistically, early preclinical studies in normolipidemic rat models revealed additional biological activities beyond vasodilation, including significant plasma triglyceride reduction without affecting cholesterol levels. Cloridarol effectively reduced fructose-induced hypertriglyceridemia and dietary hypercholesterolemia in these animal models, suggesting potential effects on lipid metabolism [6]. Despite these promising early findings, Cloridarol remained classified as an experimental small molecule and never achieved widespread clinical adoption for cardiovascular indications, leaving its therapeutic potential incompletely explored for decades [1].
Table 1: Key Historical Research Milestones for Cloridarol
Year | Research Milestone | Study Details | Reference |
---|---|---|---|
1976 | First clinical study in coronary insufficiency | 20 patients, 750 mg/day for 20 days, 80% positive outcomes | Mossuti et al. |
1970s | Preclinical lipid modulation studies | Demonstrated triglyceride reduction in rat models | DrugBank/NCATS |
2021 | Repurposing study for diabetes | Identification of hIAPP inhibition activity | ACS Chemical Neuroscience |
Cloridarol (chemical formula: C₁₅H₁₁ClO₂; molecular weight: 258.7 g/mol) belongs to the benzofuran class of organic compounds, characterized by a benzene ring fused to a furan heterocycle [1] [6]. Specifically, its chemical structure is defined as (1-benzofuran-2-yl)(4-chlorophenyl)methanol, featuring a central chiral carbon bearing both a benzofuran moiety and a 4-chlorophenyl group, along with a hydroxyl group that contributes to potential hydrogen bonding interactions [1] [6]. The benzofuran scaffold provides structural rigidity and aromatic character that facilitates interactions with biological targets through π-π stacking, hydrophobic interactions, and van der Waals forces [1]. The 4-chlorophenyl substituent enhances lipophilicity (calculated logP ≈ 3.99) and influences membrane permeability, while the hydroxyl group enables hydrogen bond formation with target proteins [1] [6]. Chemically, Cloridarol is classified under the ATC system as C01DX15, placing it within the cardiovascular system therapeutics category as a "other vasodilator" used in cardiac therapy [1] [9]. The benzofuran core structure represents a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds with diverse activities including antiarrhythmic, antiviral, and anticancer effects. This structural motif likely contributes to Cloridarol's biological activities, though its exact structure-activity relationships remain incompletely characterized due to the compound's limited development [1].
Table 2: Chemical Properties of Cloridarol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₁ClO₂ | Benzofuran core with chlorophenyl and methanol substituents |
Molecular Weight | 258.7 g/mol | Moderate size for bioavailability |
Chemical Class | Benzofuran derivative | Privileged scaffold with diverse bioactivities |
Calculated logP | 3.99 | Moderate lipophilicity for membrane penetration |
Key Functional Groups | Benzofuran, chlorophenyl, methanol | Enables hydrophobic, π-π, and H-bond interactions |
ATC Code | C01DX15 | Classified as a cardiac vasodilator |
The epidemiological correlation between cardiovascular diseases (CVD) and metabolic disorders like type 2 diabetes (T2D) has become increasingly evident, with shared pathophysiological mechanisms including insulin resistance, dyslipidemia, and chronic inflammation [5] [8]. Cloridarol occupies a unique position at this cardiometabolic intersection due to its dual experimental history as both a coronary vasodilator and a modulator of lipid metabolism. This dual activity profile remained largely unexplored until researchers began systematically investigating the molecular links between cardiovascular and metabolic pathologies [6]. The rediscovery of Cloridarol through drug repurposing approaches exemplifies how compounds with historical cardiovascular applications may harbor unexplored therapeutic potential for metabolic disorders [3]. This translational bridging is particularly valuable given the high drug development failure rates and escalating global burden of cardiometabolic diseases. By 2019, cardiovascular diseases accounted for 32% of global mortality (17.9 million deaths annually), while diabetes prevalence reached 9.3% (463 million people) with projections indicating a rise to 10.9% (700 million) by 2045 [5] [8]. Against this backdrop, Cloridarol's unique benzofuran structure and preliminary biological activities position it as both a chemical probe for investigating cardiometabolic pathobiology and a potential lead compound for developing dual-targeted therapeutic agents [1] [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7